molecular formula C16H20ClNO2 B2621581 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide CAS No. 2320506-03-2

2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide

Cat. No. B2621581
CAS RN: 2320506-03-2
M. Wt: 293.79
InChI Key: MKNYMQBACDKRPH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide, also known as OCPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. One study found that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide inhibited the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cell survival. Another study suggested that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide might activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to have various biochemical and physiological effects. One study found that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide decreased the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in a mouse model of acute lung injury. Another study demonstrated that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide reduced the infarct size and improved neurological function in a rat model of cerebral ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in lab experiments is its high purity and high yield synthesis method. This ensures that the results obtained from experiments using 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide are reliable and reproducible. However, a limitation of using 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is its limited solubility in water, which might affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine in the presence of a base, followed by acetylation of the resulting product with acetic anhydride. This method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been investigated for its potential therapeutic applications in various diseases. One study found that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide exhibited potent anti-inflammatory effects in a mouse model of acute lung injury. Another study demonstrated that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide had neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c17-13-3-1-12(2-4-13)11-15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNYMQBACDKRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CC3=CC=C(C=C3)Cl)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

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